4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

Vasopressin V1a receptor Oxytocin receptor GPCR screening

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (CAS 1019551-66-6) is a substituted o-aminomethylphenol with the molecular formula C₁₃H₁₁ClFNO and a molecular weight of 251.68 g/mol. It belongs to the class of secondary aminomethylphenols, featuring a 4-chloro substituent on the phenol ring and a 4-fluorophenyl group on the amine nitrogen.

Molecular Formula C13H11ClFNO
Molecular Weight 251.68 g/mol
CAS No. 1019551-66-6
Cat. No. B3033407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol
CAS1019551-66-6
Molecular FormulaC13H11ClFNO
Molecular Weight251.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)F
InChIInChI=1S/C13H11ClFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
InChIKeyBQJXUWHLSZVTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (CAS 1019551-66-6): Chemical Identity, Physicochemical Profile, and In-Class Positioning


4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (CAS 1019551-66-6) is a substituted o-aminomethylphenol with the molecular formula C₁₃H₁₁ClFNO and a molecular weight of 251.68 g/mol [1]. It belongs to the class of secondary aminomethylphenols, featuring a 4-chloro substituent on the phenol ring and a 4-fluorophenyl group on the amine nitrogen. Computed physicochemical descriptors include an XLogP3 of 3.4, a topological polar surface area (TPSA) of 32.3 Ų, 2 hydrogen bond donors, and 3 rotatable bonds [1]. The compound is commercially available from multiple suppliers at ≥98% purity and is recommended for storage at 2–8°C in sealed, dry conditions . Within the broader aminomethylphenol family, this compound has been profiled in the Molecular Libraries Screening Center Network (MLSCN) and associated BindingDB records for vasopressin V1a and oxytocin receptor activity [2].

Why 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol Cannot Be Interchanged with Generic Aminomethylphenols: The Structural Basis for Differential Selection


Within the o-aminomethylphenol chemotype, subtle variations in halogen substitution pattern on both the phenol and aniline rings produce quantifiable differences in physicochemical and pharmacological properties that preclude generic substitution. The simultaneous presence of the 4-chloro substituent (electron-withdrawing, lipophilicity-enhancing) and the 4-fluorophenyl group (metabolic stability modulation, conformational influence) on the secondary amine scaffold distinguishes CAS 1019551-66-6 from its des-chloro, des-fluoro, N-benzyl, and Schiff base (imine) analogs [1][2]. Measured differences in computed XLogP3 (3.4 for target vs. 3.66 for the des-fluoro analog) and TPSA (32.3 Ų for target vs. 29.1 Ų for the Schiff base analog) demonstrate that even single-atom substitutions produce measurable divergence in drug-likeness parameters [1]. Furthermore, the reduced secondary amine is chemically distinct from the corresponding Schiff base (imine), exhibiting superior hydrolytic stability and differential metal-coordination behaviour, which directly impacts its utility as a ligand precursor and its shelf-life in solution-based assays [3].

Quantitative Differential Evidence for 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (CAS 1019551-66-6) Against Closest Analogs


Vasopressin V1a and Oxytocin Receptor Profiling: EC50 Comparison Against the N-Benzyl Analog

In the Molecular Libraries Screening Center Network (MLSCN) profiling performed at The Scripps Research Institute Molecular Screening Center, the hydrochloride salt of 4-chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (BDBM75551) exhibited an EC50 of 11,000 nM (1.10E+4 nM) at the human Vasopressin V1a receptor and an EC50 of 15,500 nM (1.55E+4 nM) at the human Oxytocin receptor [1]. These values establish a quantitative baseline for receptor engagement within the neurohypophyseal hormone receptor family. While direct comparator data for the closest analogs in the same assay format are not available in the public domain, the micromolar potency and the moderate (1.4-fold) selectivity for V1a over Oxytocin receptor provide a defined pharmacological fingerprint that distinguishes this compound from structurally related aminomethylphenols lacking reported GPCR activity [1].

Vasopressin V1a receptor Oxytocin receptor GPCR screening MLSCN profiling

Lipophilicity Differential: XLogP3 Comparison with the Des-Chloro and Des-Fluoro Analogs

The computed XLogP3 value for 4-chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is 3.4 [1]. The des-chloro analog (2-{[(4-fluorophenyl)amino]methyl}phenol, CAS 198879-38-8) has a lower molecular weight (217.25 vs. 251.68 g/mol) and, based on the absence of the chlorine atom, an estimated XLogP3 reduction of approximately 0.5–0.7 log units . Conversely, the des-fluoro analog (4-chloro-2-[(phenylamino)methyl]phenol, CAS 7123-49-1) has a reported LogP of 3.66, which is 0.26 log units higher than the target compound . These differences are quantitatively meaningful: a ΔlogP of 0.26–0.7 corresponds to a 1.8- to 5-fold difference in octanol/water partition coefficient, which can significantly impact membrane permeability, non-specific protein binding, and in vitro assay behaviour.

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Chemical Stability Advantage Over the Schiff Base (Imine) Analog: Hydrolytic and Storage Considerations

The target compound is a secondary amine (C–N single bond), in contrast to its direct Schiff base analog, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (CAS 111870-35-0), which contains a hydrolytically labile C=N double bond [1]. The imine functionality of the Schiff base is susceptible to hydrolysis in aqueous media, reverting to 5-chlorosalicylaldehyde and 4-fluoroaniline, which limits its utility in aqueous biological assays and long-term storage in solution [1]. The reduced amine form (target compound) eliminates this degradation pathway, as confirmed by the recommended storage condition of sealed, dry, 2–8°C without specific moisture-exclusion warnings beyond standard practice . This intrinsic stability difference is class-level: secondary amines are generally resistant to hydrolysis under physiological and standard laboratory conditions, whereas Schiff bases require anhydrous handling and freshly prepared solutions for reproducible results [1].

Chemical stability Hydrolysis resistance Schiff base Amine vs. imine Storage conditions

Differential Precursor Utility for Antibacterial Metal Complexes: Amine vs. Imine Ligand Scaffolds

The Schiff base analog of the target compound, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been extensively characterized as a ligand for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes, with the metal complexes exhibiting enhanced antibacterial activity over the free Schiff base ligand against Gram-positive (Bacillus subtilis, Staphylococcus typhi) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria [1]. The Zn(II) complex showed maximum inhibition zone against B. subtilis at 40 µg/mL, and the metal complexes overall exhibited superior activity compared to the standard drug Amoxyclav [1]. The target amine compound serves as the reduced precursor to this Schiff base ligand; reduction of the imine to the amine alters the coordination chemistry by converting the hard N-donor imine to a softer, more flexible secondary amine donor, which may modulate metal binding affinity and the resultant biological activity of derived complexes [1]. Researchers selecting between the pre-formed Schiff base and the amine precursor can thus tune the coordination geometry and biological profile of the resulting metal complexes.

Metal complexes Antibacterial Schiff base ligand Coordination chemistry Biological activity enhancement

Recommended Application Scenarios for 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (CAS 1019551-66-6) Based on Quantitative Differentiation Evidence


Neurohypophyseal Hormone Receptor Screening and Pharmacological Tool Development

With documented EC50 values of 11,000 nM (Vasopressin V1a) and 15,500 nM (Oxytocin receptor) from MLSCN screening [1], CAS 1019551-66-6 is a structurally defined starting point for developing pharmacological tool compounds targeting the vasopressin/oxytocin receptor family. Its moderate potency and 1.4-fold V1a/Oxytocin selectivity provide a baseline for structure-activity relationship (SAR) optimization campaigns, distinguishing it from other aminomethylphenols lacking GPCR annotation. Researchers should prioritize this compound when receptor-level functional data are required for hit triage.

Bioinorganic Chemistry: Synthesis of Novel Aminomethylphenol-Derived Metal Complexes

The secondary amine functionality of CAS 1019551-66-6 enables its use as a ligand for transition metal coordination, analogous to—but structurally distinct from—the well-characterized Schiff base system [1]. Researchers can prepare Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) complexes and screen for antibacterial, antifungal, or catalytic activity, leveraging the differential donor properties of the amine vs. imine nitrogen. This compound is recommended for groups seeking to expand the coordination chemistry space beyond the established Schiff base metal complex library.

ADME Profiling and Physicochemical Property Benchmarking Studies

With a measured XLogP3 of 3.4 and TPSA of 32.3 Ų [1], this compound occupies an intermediate lipophilicity space relative to its des-chloro (estimated XLogP3 ≈ 2.7–2.9) and des-fluoro (LogP 3.66) analogs [2][3]. This makes it suitable as a benchmark compound in comparative ADME panels assessing the impact of single halogen substitutions on membrane permeability, plasma protein binding, metabolic stability, and CYP inhibition. Procurement for physicochemical profiling studies is justified when systematic halogen-substitution effects are being investigated.

Organic Synthesis: Stable Aminomethylphenol Building Block for Derivatization

Unlike the hydrolytically labile Schiff base analog [1], the amine form offers superior stability for multi-step synthetic sequences involving aqueous workup, chromatography, or prolonged storage in solution. Its dual functional groups (phenol –OH and secondary amine –NH–) permit orthogonal derivatization: the phenol can undergo O-alkylation, O-acylation, or sulfonation, while the secondary amine can be N-alkylated, N-acylated, or used in reductive amination [1]. This compound is recommended as a robust synthetic intermediate when chemical stability across diverse reaction conditions is prioritized.

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